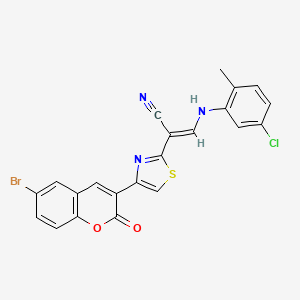

![molecular formula C20H21FN2O3S B2918439 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-3-methylbenzenesulfonamide CAS No. 898439-40-2](/img/structure/B2918439.png)

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-3-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

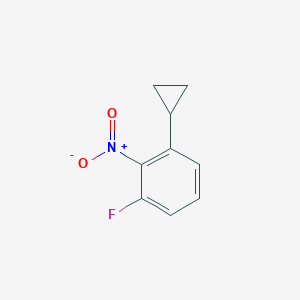

This compound is a sulfonamide derivative, which is a class of compounds widely used in medicine for their antimicrobial and diuretic effects . It also contains a quinoline group, which is a heterocyclic aromatic organic compound with various biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate quinoline derivative with a fluorinated, methylated benzenesulfonyl chloride . The cyclopropanecarbonyl group could be introduced through a reaction with cyclopropanecarboxylic acid or one of its derivatives .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring system, a sulfonamide group, and a fluorinated, methylated benzene ring . The cyclopropanecarbonyl group would be attached to the nitrogen atom of the quinoline .Chemical Reactions Analysis

As a sulfonamide, this compound could potentially undergo reactions typical of this class of compounds, such as hydrolysis or displacement of the sulfonamide group . The quinoline ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could confer water solubility, while the fluorinated, methylated benzene ring could contribute to lipophilicity .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

This compound belongs to a class of chemicals that have been synthesized and characterized for their unique properties. For instance, derivatives of quinoline and benzenesulfonamide have been extensively studied for their potential in creating new chemical entities with varied applications. The synthesis processes often involve complex reactions including cyclopropanation, which introduces the cyclopropyl group into the quinoline framework, enhancing the molecule's structural diversity and potential biochemical activity (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002). Similarly, studies on compounds like 4-hydroxybenzo[h]quinolin-2-(1H)-one, derived from related synthesis pathways, highlight the versatility of these compounds in generating diverse molecular structures for various research applications (Rufchahi & Pourbabaea, 2016).

Potential Applications

Anticancer Activity

Derivatives of quinoline and benzenesulfonamide have shown promise in anticancer research. For example, certain sulfonamide derivatives have been evaluated for their pro-apoptotic effects in cancer cells, showcasing the therapeutic potential of these compounds in oncology (Cumaoğlu, Dayan, Agkaya, Ozkul, & Ozpozan, 2015).

Tubulin Polymerization Inhibition

Some quinoline derivatives have been identified as potent tubulin polymerization inhibitors, presenting a mechanism through which they exert anticancer activity. These compounds have demonstrated significant antiproliferative effects against various cancer cell lines, indicating their utility in designing new anticancer drugs (Srikanth, Nayak, Suresh Babu, Bharath Kumar, Ravikumar, & Kamal, 2016).

Fluorescence and Spectroscopy

Quinoline and benzenesulfonamide derivatives also find applications in fluorescence and spectroscopic studies. Their unique optical properties enable their use as fluorescent markers or probes in various biochemical and medical research contexts. For instance, studies on the synthesis and spectroscopic properties of azo disperse dyes derived from quinoline analogs have contributed to advancements in material sciences and diagnostic research (Rufchahi & Gilani, 2012).

Drug Discovery and Development

The structural features of quinoline and benzenesulfonamide derivatives, such as the introduction of cyclopropyl groups, play a crucial role in drug discovery and development. These modifications can significantly impact the biological activity and pharmacokinetic properties of potential drug candidates, as evidenced by studies on the synthesis of pitavastatin intermediates and their implications for lowering blood lipids (Wang Zhixiang, 2008).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O3S/c1-13-11-17(8-9-18(13)21)27(25,26)22-16-7-6-14-3-2-10-23(19(14)12-16)20(24)15-4-5-15/h6-9,11-12,15,22H,2-5,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRBFFCNPWNZFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-3-methylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxy-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2918358.png)

![1,2-dimethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B2918363.png)

![1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-YL]ethanone hydrochloride](/img/structure/B2918365.png)

![N-(4-fluorophenyl)-2-{[4-(methylthio)phenyl]amino}pyridine-3-sulfonamide](/img/structure/B2918367.png)

![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2918370.png)

![2-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2918373.png)

![5-[(2,5-Dimethylphenyl)methyl]-8-(4-ethoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2918374.png)

![3-(3-methylbutyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2918378.png)